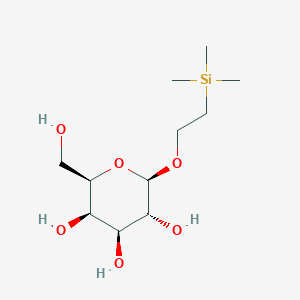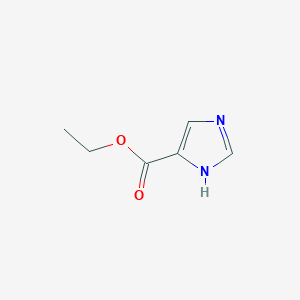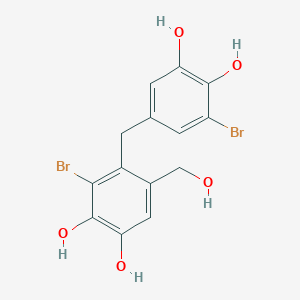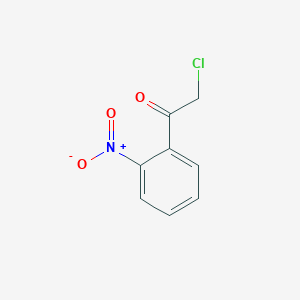
Calcium acetate
Übersicht
Beschreibung
Calcium Acetat ist eine chemische Verbindung, die das Calciumsalz der Essigsäure ist. Es wird durch die chemische Formel ( \text{C}4\text{H}_6\text{CaO}_4 ) dargestelltEs erscheint als weißer, hygroskopischer Feststoff und wird in verschiedenen industriellen und medizinischen Anwendungen weit verbreitet verwendet {_svg_1} .
Wirkmechanismus
Calcium Acetat wirkt hauptsächlich als Phosphatbinder. Es wirkt, indem es sich mit Phosphat in der konsumierten Nahrung verbindet und unlösliches Calciumphosphat bildet, das dann ausgeschieden wird, ohne vom Körper absorbiert zu werden. Dieser Mechanismus ist besonders vorteilhaft für Patienten mit terminaler Niereninsuffizienz, um einen erhöhten Phosphatspiegel zu verhindern .
Wissenschaftliche Forschungsanwendungen
Calcium Acetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird als Phosphatbinder bei Patienten mit Nierenerkrankungen verwendet, um den Phosphatspiegel im Blut zu kontrollieren
Lebensmittelindustrie: Calcium Acetat wird als Lebensmittelzusatzstoff, Stabilisator, Puffer und Entfärbungsmittel verwendet, insbesondere in Süßwaren.
Umweltanwendungen: Es wird in Abwasserbehandlungsprozessen als Koagulans und Fällungsmittel eingesetzt, um Verunreinigungen zu entfernen.
Industrielle Anwendungen: Calcium Acetat wird bei der Herstellung von Harzen, beim Drucken und Färben von Textilien verwendet.
Biochemische Analyse
Biochemical Properties
Calcium acetate interacts with various enzymes, proteins, and other biomolecules. It is often used in the treatment of hyperphosphatemia, a condition characterized by elevated serum phosphorus levels . This compound binds to dietary phosphate in the gastrointestinal tract, reducing its absorption and thereby lowering serum phosphorus levels .
Cellular Effects
This compound influences cell function by affecting cellular metabolism and gene expression. It helps regulate phosphorus levels within cells, which is crucial for various cellular processes, including energy production and cell signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to dietary phosphate in the gastrointestinal tract, forming insoluble calcium phosphate, which is then excreted in the feces . This reduces the amount of phosphate absorbed into the bloodstream, thereby lowering serum phosphorus levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a study found that this compound effectively lowered serum phosphorus levels in hemodialysis patients after 4 weeks and 8 weeks of administration .
Metabolic Pathways
This compound is involved in the phosphate homeostasis pathway. By binding to dietary phosphate, it reduces phosphate absorption and disrupts the normal phosphate metabolism .
Transport and Distribution
This compound is transported within cells and tissues through passive diffusion. Once in the gastrointestinal tract, it binds to dietary phosphate, reducing its absorption and distribution within the body .
Vorbereitungsmethoden
Calcium Acetat kann durch verschiedene Verfahren synthetisiert werden:
-
Laborsynthese: : Eine gängige Methode beinhaltet die Reaktion von Calciumcarbonat (in Eierschalen, Kalkstein oder Marmor enthalten) mit Essigsäure. Die Reaktion verläuft wie folgt: [ \text{CaCO}3 (s) + 2\text{CH}_3\text{COOH} (aq) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (aq) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) ] Alternativ kann Calciumhydroxid verwendet werden: [ \text{Ca(OH)}_2 (s) + 2\text{CH}_3\text{COOH} (aq) \rightarrow \text{Ca}(\text{CH}_3\text{COO})_2 (aq) + 2\text{H}_2\text{O} (l) ]
-
Industrielle Produktion: : In der Industrie wird Calcium Acetat durch Reaktion von Essigsäure mit Calciumcarbonat oder Calciumhydroxid unter kontrollierten Bedingungen hergestellt. Der Prozess beinhaltet Primärfiltration, Entfärbung, Feinfiltration und Trocknung, um das Endprodukt zu erhalten {_svg_3} .
Analyse Chemischer Reaktionen
Calcium Acetat unterliegt verschiedenen chemischen Reaktionen:
-
Zersetzung: : Beim Erhitzen zersetzt sich Calcium Acetat zu Calciumcarbonat und Essigsäure. [ \text{Ca}(\text{CH}3\text{COO})_2 \rightarrow \text{CaCO}_3 + \text{CH}_3\text{COOH} ]
-
Reaktion mit Phosphaten: : In Gegenwart von Phosphationen bildet Calcium Acetat unlösliches Calciumphosphat, das aus dem Körper ausgeschieden wird. Diese Reaktion ist besonders nützlich in medizinischen Anwendungen zur Behandlung von Hyperphosphatämie {_svg_5}.
-
Reaktion mit Kohlendioxid: : Calcium Acetat kann mit Kohlendioxid reagieren, um Calciumcarbonat und Essigsäure zu bilden, was in Umweltanwendungen nützlich ist .
Vergleich Mit ähnlichen Verbindungen
Calcium Acetat wird oft mit anderen Calciumsalzen wie Calciumcarbonat und Calciumcitrat verglichen:
Calciumcarbonat: Sowohl Calcium Acetat als auch Calciumcarbonat werden verwendet, um den Phosphatspiegel bei Patienten mit Nierenerkrankungen zu kontrollieren.
Calciumcitrat: Calciumcitrat ist ein weiteres Calciumpräparat, das vom Körper leichter aufgenommen wird als Calciumcarbonat.
Ähnliche Verbindungen sind:
- Calciumcarbonat
- Calciumcitrat
- Calciumlactat
- Calciumgluconat
Jede dieser Verbindungen hat einzigartige Eigenschaften und Anwendungen, aber Calcium Acetat zeichnet sich durch seine Wirksamkeit in medizinischen und industriellen Anwendungen aus.
Eigenschaften
CAS-Nummer |
114460-21-8 |
|---|---|
Molekularformel |
C4H6CaO4 |
Molekulargewicht |
158.17 g/mol |
IUPAC-Name |
calcium;diacetate |
InChI |
InChI=1S/2C2H4O2.Ca/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChI-Schlüssel |
VSGNNIFQASZAOI-UHFFFAOYSA-L |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Ca+2] |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].[Ca+2] |
Color/Form |
COLORLESS CRYSTALS Rod-shaped crystals White, hydrogroscopic, crystalline solid |
Dichte |
1.50 kg/l 1.5 g/cm³ |
melting_point |
160 °C 160 °C (decomposition to acetone) |
Key on ui other cas no. |
62-54-4 |
Physikalische Beschreibung |
DryPowder; Liquid; PelletsLargeCrystals Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR. |
Haltbarkeit |
VERY HYGROSCOPIC ... |
Löslichkeit |
37.4 G IN 100 CC OF WATER @ 0 °C; 29.7 G IN 100 CC OF WATER @ 100 °C; SLIGHTLY SOL IN ALCOHOL Practically insol in acetone and benzene Solubility in water: very good |
Synonyme |
Calcium Acetate; Brown Acetate; Calcium Diacetate; E 263; Gray Acetate; Lime Acetate; Lime Pyrolignite; PhosLo; Royen; Sanopan; Sorbo-Calcion; Teltozan |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





















Synthesis routes and methods II
Procedure details


























Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is calcium acetate used as a phosphate binder in patients with chronic kidney disease?
A1: this compound effectively binds dietary phosphorus in the gut, limiting its absorption into the bloodstream. This is crucial for patients with chronic kidney disease who can't efficiently remove phosphorus, leading to hyperphosphatemia [, , , ].
Q2: How does this compound compare to calcium carbonate as a phosphate binder?
A2: Research indicates that this compound might be a more potent phosphate binder than calcium carbonate. Studies show comparable phosphorus control with lower elemental calcium intake using this compound [, , , , , ].
Q3: Are there any concerns regarding the long-term use of this compound in hemodialysis patients?
A3: While effective, long-term use of this compound has been linked to hypercalcemia and vascular calcification in some hemodialysis patients. These concerns have led to exploring alternative phosphate binders like sevelamer [, , ].
Q4: Does the timing of this compound administration impact its phosphate binding efficacy?
A4: Yes, studies suggest that taking this compound with meals optimizes its phosphate binding capacity as it primarily targets dietary phosphorus [].
Q5: Has this compound demonstrated any additional benefits beyond phosphorus control in CKD patients?
A5: Some studies suggest that this compound might have a positive impact on secondary hyperparathyroidism in CKD patients, although further research is needed to confirm this finding [].
Q6: What is the molecular formula and weight of this compound?
A6: The anhydrous form of this compound has the molecular formula Ca(C2H3O2)2 and a molecular weight of 158.17 g/mol [].
Q7: How does the hydration state of this compound affect its properties?
A7: this compound exists in various hydrated forms, including anhydrous, monohydrate, and half-hydrate. The presence of water molecules influences its solubility, thermal stability, and reactivity [, ].
Q8: Can this compound be synthesized from waste materials?
A8: Yes, researchers have successfully synthesized this compound from various waste sources, such as eggshells, oyster shells, and scallop shells. This approach offers an eco-friendly alternative to conventional production methods [, , ].
Q9: How does this compound affect cement properties?
A9: this compound can act as an accelerator and water reducer in cement. Studies demonstrate its ability to enhance early hydration, reduce setting time, and improve compressive strength of cement mortars [, ].
Q10: Can this compound be used as a CO2 sorbent?
A10: Research suggests that this compound exhibits potential as a CO2 sorbent. Its cyclic calcination/carbonation reactions demonstrate promising carbon capture capabilities, particularly at temperatures between 650-700°C [].
Q11: How does this compound contribute to the de-icing performance of road salt alternatives?
A11: this compound serves as an environmentally benign de-icer, offering a less corrosive alternative to traditional road salts like sodium chloride [, ].
Q12: How does the de-icing capacity of this compound compare to sodium chloride?
A12: While this compound is less corrosive, its ice-melting capacity is generally lower than sodium chloride. Research is exploring methods to enhance its performance, such as combining it with sodium hydroxide [, ].
Q13: Does this compound impact the taste of rye bread?
A13: While acetate contributes to the desirable taste of rye bread, high concentrations of this compound can negatively impact bread volume due to its effect on yeast CO2 production [].
Q14: Can this compound be used to improve the shelf life of cut flowers?
A14: Studies indicate that this compound can prolong the vase life of cut flowers like gladiolus. This is attributed to its positive influence on membrane stability, calcium signaling, and hormone regulation within the flower [].
Q15: How is this compound utilized in the food industry?
A15: this compound is a versatile food additive (E263) used for various purposes, including a firming agent, pH regulator, and sequestrant. It's also applied in oil degumming processes and can improve the stability and texture of certain food products [, ].
Q16: What are potential future research areas for this compound?
A16: Future research could explore:* Optimizing this compound formulations for improved bioavailability and reduced gastrointestinal side effects [].* Investigating its potential in other applications, such as drug delivery systems and biomaterial development [, ].* Further analyzing its environmental impact and degradation pathways [, ].* Expanding research on its use as a CO2 sorbent for climate change mitigation strategies [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)


